molecular formula C10H8ClF3N2O2S B7643617 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide

2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide

Cat. No. B7643617
M. Wt: 312.70 g/mol
InChI Key: XBYPTPXDGHJZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CFTRinh-172 and is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. In

Mechanism of Action

2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 acts as a competitive inhibitor of the 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide chloride channel. This compound binds to the cytoplasmic side of the channel and prevents chloride ions from passing through. This results in the inhibition of salt and water transport, which is beneficial in the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 has been shown to improve the function of mutant this compound channels in various tissues, including the lungs, pancreas, and sweat glands. In animal studies, 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 has been shown to increase airway surface liquid volume, improve mucus clearance, and reduce inflammation in the lungs. This compound has also been shown to improve pancreatic function and reduce sweat chloride levels in patients with cystic fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 is its potency and specificity for the 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide chloride channel. This compound has been extensively studied in various lab experiments and has been shown to be effective in improving the function of mutant this compound channels. However, one of the limitations of 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of this compound in lab experiments.

Future Directions

There are several future directions for the research and development of 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172. One area of focus is the optimization of the dosing and delivery of this compound for the treatment of cystic fibrosis. Another area of interest is the development of new compounds that are more potent and selective for the 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide chloride channel. Additionally, there is ongoing research into the potential use of 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 for the treatment of other diseases that involve ion transport, such as polycystic kidney disease and secretory diarrhea.
Conclusion:
In conclusion, this compound is a potent inhibitor of the this compound chloride channel that has gained significant attention in scientific research. This compound has been extensively studied for its potential use in the treatment of cystic fibrosis and has shown promising results in lab experiments. Future research and development of 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 will continue to explore its potential therapeutic applications and optimize its dosing and delivery.

Synthesis Methods

The synthesis of 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide involves the reaction of 2-chloro-4-cyanobenzenesulfonyl chloride with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity. The synthesis of this compound has been well documented in various scientific publications.

Scientific Research Applications

2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide has been extensively studied in scientific research due to its ability to inhibit the this compound chloride channel. This channel is involved in the regulation of salt and water transport in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the this compound gene can lead to cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. 2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamideinh-172 has been shown to improve the function of mutant this compound channels and has the potential to be used as a therapeutic agent for cystic fibrosis.

properties

IUPAC Name

2-chloro-4-cyano-N-(3,3,3-trifluoropropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2S/c11-8-5-7(6-15)1-2-9(8)19(17,18)16-4-3-10(12,13)14/h1-2,5,16H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYPTPXDGHJZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)S(=O)(=O)NCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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